1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, azetidine, phenoxymethyl, and triazole moiety
Scientific Research Applications
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole-5-carbonyl intermediate, which can be achieved through the reaction of 1,3-benzodioxole with a suitable acylating agent under acidic conditions . The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor . The phenoxymethyl group is then attached through a nucleophilic substitution reaction, and finally, the triazole ring is formed via a click chemistry reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The triazole ring is known to interact with metal ions, which can be crucial for its activity in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the azetidine and triazole moieties.
1-(2H-1,3-Benzodioxole-5-carbonyl)piperazine: Shares the benzodioxole-5-carbonyl group but has a piperazine ring instead of azetidine and triazole.
1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole: Contains the benzodioxole-5-carbonyl group and an imidazole ring.
Uniqueness
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its potential for bioactivity and catalytic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(14-6-7-18-19(8-14)28-13-27-18)23-10-16(11-23)24-9-15(21-22-24)12-26-17-4-2-1-3-5-17/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMSFUMSFXYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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